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Carbuterol

Cat. No.: B194876
CAS No.: 34866-47-2
M. Wt: 267.32 g/mol
InChI Key: KEMXXQOFIRIICG-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Beta-Adrenergic Agonist Research

The journey into understanding and manipulating the adrenergic system began with the isolation of adrenaline (epinephrine) by Jōkichi Takamine in 1901. wikipedia.org Early therapeutic explorations revealed its potential, and by 1930, subcutaneous administration of epinephrine (B1671497) was found to have a positive effect on asthma. wikipedia.org However, its non-selective nature, affecting the entire body, led to significant side effects. wikipedia.org

A pivotal moment in adrenergic pharmacology came in 1948 when Ahlquist classified adrenoceptors into two primary types, alpha (α) and beta (β), based on their physiological responses to various catecholamines. mdpi.com He noted that stimulation of β-receptors led to smooth muscle relaxation. mdpi.com This discovery laid the groundwork for developing more targeted therapies. The 1940s saw the development of isoproterenol (B85558), a non-selective beta-agonist that was a significant step forward from epinephrine as it lacked α-adrenergic activity. mdpi.comnih.gov

Further research by Lands and his colleagues in the 1960s led to the subdivision of beta-receptors into β1 and β2 subtypes. mdpi.com It was demonstrated in 1967 that the β2-receptor was specifically responsible for bronchodilation. wikipedia.org This crucial finding steered drug development towards creating agonists with high selectivity for the β2-receptor to minimize the cardiac side effects associated with β1-receptor stimulation. wikipedia.orgnih.gov This era of targeted research gave rise to the first generation of β2-selective agonists. Orciprenaline, discovered in 1961, was a longer-acting agonist, though less potent than isoproterenol. wikipedia.org The mid-1960s marked the discovery of albuterol (salbutamol), followed by terbutaline (B1683087) and fenoterol, which offered improved side-effect profiles compared to isoproterenol. wikipedia.org The primary goal of this research trajectory has consistently been to enhance selectivity and duration of action to improve therapeutic outcomes for respiratory conditions. wikipedia.org

The evolution of beta-adrenergic agonists is a story of increasing specificity. From the broad-acting epinephrine to the non-selective beta-agonist isoproterenol, and finally to the selective β2-agonists, the research has been a continuous effort to isolate the desired therapeutic effects from unwanted systemic actions. wikipedia.orgnih.gov This progression has been facilitated by a growing understanding of the structure of the β2-adrenergic receptor and its interaction with various ligands. tandfonline.com

Emergence and Early Academic Contributions on Carbuterol

This compound emerged from this focused effort to develop selective β2-adrenergic agonists. Identified as a short-acting β2 adrenoreceptor agonist, this compound's synthesis was reported in a patent filed in 1970. wikipedia.org It is chemically described as (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea. wikipedia.org

Early academic studies in the 1970s began to characterize the pharmacological profile of this compound. A notable study published in 1974 detailed investigations into this compound (then referred to as SK&F 40383-A), establishing it as a new selective bronchodilator agent. wikipedia.org Subsequent research further elucidated its properties. For instance, a 1976 study involving subjects with reversible airway obstruction demonstrated that this compound produced a significant bronchodilating effect. nih.gov The maximal improvement in forced expiratory volume in one second (FEV1) was observed at 4 hours post-administration, with the effect lasting longer than four hours. nih.gov

Comparative studies were also crucial in positioning this compound within the existing therapeutic landscape. A 1979 study compared the bronchodilator effects of this compound hydrochloride with ephedrine (B3423809) sulfate (B86663) in patients with bronchial asthma. nih.gov The results indicated that this compound led to significantly greater increases in FEV1 and midmaximal expiratory flow rate over a four-hour period compared to ephedrine. nih.gov This study concluded that this compound was a more effective bronchodilator than ephedrine. nih.gov this compound is a direct-acting beta-adrenergic agonist and exhibits selectivity for bronchial tissues over cardiac tissues. It has also been shown to inhibit the release of histamine (B1213489). medchemexpress.com

Interactive Data Table: Early this compound Research Findings

Study YearKey FindingComparison Compound(s)Reported Efficacy Metric
1976Demonstrated significant bronchodilating effect.Placebo42% increase in FEV1 from baseline at 4 hours. nih.gov
1979Found to be a more effective bronchodilator.Ephedrine sulfateSignificantly greater increases in FEV1 and midmaximal expiratory flow rate compared to ephedrine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N3O3 B194876 Carbuterol CAS No. 34866-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea
Source PubChem
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InChI

InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMXXQOFIRIICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34866-46-1 (mono-hydrochloride)
Record name Carbuterol [INN:BAN]
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DSSTOX Substance ID

DTXSID00865737
Record name N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea
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Molecular Weight

267.32 g/mol
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CAS No.

34866-47-2
Record name Carbuterol
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Record name Carbuterol [INN:BAN]
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Record name Carbuterol
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Record name Carbuterol
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Molecular Pharmacology of Carbuterol

Adrenergic Receptor Interaction Kinetics and Thermodynamics

The interaction of Carbuterol with adrenergic receptors is characterized by its binding affinity and selectivity for different receptor subtypes. These parameters determine the potency and specificity of its pharmacological actions.

Beta-Adrenoceptor Subtype Affinity and Selectivity Profiling (e.g., β1-Adrenoceptor, β2-Adrenoceptor, β3-Adrenoceptor)

This compound exhibits selectivity for the β2-adrenoceptor subtype. nih.gov Beta-adrenergic receptors are broadly classified into three main subtypes: β1, β2, and β3. wikipedia.orgatsjournals.org β1-receptors are predominantly found in the heart, where their activation leads to increased heart rate and contractility. wikipedia.org β2-receptors are widely distributed in the smooth muscles of the airways, blood vessels, and uterus, and their stimulation typically results in smooth muscle relaxation. wikipedia.orgwikipedia.org β3-receptors are primarily located in adipose tissue and are involved in the regulation of metabolism. wikipedia.org

The selectivity of a β-agonist is a crucial determinant of its therapeutic utility and side-effect profile. While many β-agonists interact with all three subtypes to some extent, their relative affinity for each subtype varies significantly. nih.govnih.gov For instance, some agonists show high affinity for β2-receptors with minimal interaction with β1-receptors, making them suitable for treating respiratory conditions with a lower risk of cardiac side effects. researchgate.net The affinity of a ligand for a receptor is a measure of how tightly it binds, and it is a key factor in determining the concentration of the drug required to elicit a response. nih.govnih.gov

Table 1: Beta-Adrenoceptor Subtype Affinity of this compound

Receptor SubtypeAffinity ProfilePrimary LocationPrimary Function of Activation
β1-Adrenoceptor LowerHeartIncreased heart rate and contractility wikipedia.org
β2-Adrenoceptor Higher nih.govAirway smooth muscle atsjournals.orgBronchodilation wikipedia.org
β3-Adrenoceptor Not well-characterizedAdipose tissueLipolysis wikipedia.org

Ligand-Receptor Binding Site Characterization and Molecular Modeling

The binding of this compound to the β2-adrenergic receptor occurs within a specific binding pocket on the receptor protein. mdpi.comopenaccessjournals.com Molecular modeling studies, which use computational methods to simulate the interaction between a ligand and its receptor at an atomic level, have been instrumental in understanding these interactions. mdpi.comopenaccessjournals.com These models help to identify the key amino acid residues within the receptor that form bonds with the ligand, as well as the conformational changes that occur in the receptor upon binding. acs.orgdrugtargetreview.com

The binding of a ligand to a G-protein coupled receptor (GPCR), such as the β2-adrenergic receptor, is a dynamic process that involves the ligand finding its way into the binding site and adopting a specific orientation, or "pose." acs.org The stability of the resulting ligand-receptor complex is determined by the sum of the various intermolecular forces, including hydrogen bonds, ionic interactions, and van der Waals forces. mdpi.com

Intrinsic Agonist Efficacy and Functional Activity at Adrenergic Receptors

Beyond simply binding to the receptor, an agonist must also be capable of activating it to produce a biological response. This ability is known as intrinsic efficacy.

Direct Receptor Agonism Mechanisms and Conformational Changes

As a direct agonist, this compound binds to the β2-adrenergic receptor and induces a conformational change that triggers the intracellular signaling cascade. oup.com This is in contrast to indirect agonists, which may act by increasing the concentration of endogenous agonists like epinephrine (B1671497). The binding of an agonist to a G-protein coupled receptor (GPCR) stabilizes a specific active conformation of the receptor. tu-dresden.de This conformational change is transmitted from the extracellular ligand-binding domain to the intracellular domains of the receptor, enabling it to interact with and activate intracellular signaling proteins. tu-dresden.de

For β-adrenergic receptors, this activation involves the coupling of the receptor to a stimulatory G-protein (Gs). wikipedia.orgnih.gov Upon activation, the Gs protein releases its alpha subunit, which in turn activates the enzyme adenylyl cyclase. wikipedia.orgnih.gov

Comparative Potency and Efficacy with Reference Beta-Agonists

The potency and efficacy of this compound have been compared to other well-established beta-agonists, such as isoproterenol (B85558) and salbutamol (B1663637). Potency refers to the concentration of a drug required to produce a certain level of effect, while efficacy refers to the maximum effect that a drug can produce. nih.govnih.gov

Studies have shown that this compound is a potent bronchodilator. nih.gov In one comparative study, this compound was found to be a more effective bronchodilator than salbutamol at a specific dose. nih.gov Isoproterenol is a non-selective beta-agonist and is often used as a reference compound in research due to its high efficacy at both β1 and β2 receptors. nih.gov Salbutamol, on the other hand, is a selective β2-agonist and is widely used in the treatment of asthma. drugbank.commdpi.com The relative potency and efficacy of these compounds are important considerations in their clinical application. nih.govresearchgate.net

Table 2: Comparative Potency and Efficacy

CompoundReceptor SelectivityPotency/Efficacy ComparisonReference
This compound Selective β2-agonist nih.govMore effective bronchodilator than salbutamol in one study. nih.gov nih.govnih.gov
Isoproterenol Non-selective β-agonistGenerally considered a high-efficacy agonist at both β1 and β2 receptors. nih.gov nih.gov
Salbutamol Selective β2-agonist drugbank.comA widely used bronchodilator. mdpi.com drugbank.commdpi.com

Post-Receptor Cellular Signaling Cascades Mediated by this compound

The binding of this compound to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade. mpg.de This process begins with the activation of the Gs protein and the subsequent stimulation of adenylyl cyclase. wikipedia.orgnih.gov Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.gov

cAMP acts as a second messenger, and its increased intracellular concentration leads to the activation of protein kinase A (PKA). wikipedia.org PKA, in turn, phosphorylates various downstream target proteins within the cell. wikipedia.org In airway smooth muscle cells, the phosphorylation of these target proteins ultimately leads to a decrease in intracellular calcium levels and the relaxation of the muscle, resulting in bronchodilation. atsjournals.org This signaling pathway is a common mechanism for many physiological processes regulated by G-protein coupled receptors. mpg.deencyclopedia.pubfrontiersin.org

Adenylyl Cyclase Activation and Cyclic Adenosine Monophosphate (cAMP) Generation

The binding of this compound to β2-adrenergic receptors initiates a conformational change in the receptor, which in turn activates the associated stimulatory G protein (Gs). wikipedia.orgbiolife-publisher.it This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G protein. wikipedia.org The activated Gα-GTP complex then dissociates and stimulates the enzyme adenylyl cyclase. wikipedia.org

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.gov This leads to an increase in the intracellular concentration of cAMP, a crucial second messenger in this signaling pathway. vettimes.com The generation of cAMP is a key step that amplifies the initial signal from the receptor. wikipedia.org

Protein Kinase A (PKA) Dependent Signaling Pathways

The elevated intracellular levels of cAMP lead to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase. drugbank.comwikipedia.org PKA is a tetrameric enzyme composed of two regulatory subunits and two catalytic subunits. qiagen.comnih.gov The binding of cAMP to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits. wikipedia.orgnih.gov

Once activated, PKA phosphorylates various downstream target proteins, thereby modulating their activity. qiagen.comnih.gov For instance, in the context of smooth muscle relaxation, PKA phosphorylates myosin light-chain kinase, which inhibits its activity. wikipedia.org PKA can also phosphorylate other proteins involved in cellular processes like metabolism and gene expression. wikipedia.orgqiagen.com

G Protein-Coupled Receptor (GPCR) Signaling and Effector Recruitment

This compound, as a β2-adrenergic agonist, acts on G protein-coupled receptors (GPCRs). biolife-publisher.itwikipedia.org These receptors are characterized by their seven-transmembrane domains. wikipedia.org The interaction between this compound and the β2-adrenergic receptor triggers a signal transduction cascade that involves heterotrimeric G proteins. wikipedia.orgebi.ac.uk

Upon receptor activation, the G protein is activated, leading to the dissociation of its α and βγ subunits. wikipedia.org The Gαs subunit is primarily responsible for activating adenylyl cyclase. wikipedia.org However, GPCR signaling can be complex, and other effector molecules can also be recruited, leading to a diverse range of cellular responses. For example, some studies on related compounds like clenbuterol (B1669167) suggest that β2-adrenergic receptor activation can also influence other signaling pathways, such as the Akt signaling pathway. nih.govnih.gov

Molecular Mechanisms of Smooth Muscle Relaxation and Other Pharmacological Responses

The primary therapeutic effect of this compound, bronchodilation, is a direct consequence of the molecular signaling cascade initiated by its binding to β2-adrenergic receptors on bronchial smooth muscle cells. dynamed.com The PKA-mediated phosphorylation of myosin light-chain kinase reduces the phosphorylation of myosin, which is a key step for muscle contraction. drugbank.comwikipedia.org This leads to the relaxation of the airway smooth muscle, resulting in the widening of the bronchi and improved airflow. vettimes.comdrugbank.com

In addition to smooth muscle relaxation, the activation of β2-adrenergic receptors by this compound can have other pharmacological effects. For example, it can inhibit the release of inflammatory mediators, such as histamine (B1213489), from mast cells. ncats.iomsdvetmanual.com This action is also mediated by the increase in intracellular cAMP. vettimes.commsdvetmanual.com

Stereochemical Aspects and Structure Activity Relationships Sar of Carbuterol

Enantiomeric Resolution and Individual Isomer Pharmacological Characterization

The resolution of carbuterol enantiomers can be achieved using chiral chromatography techniques. For instance, chiral reversed-phase high-performance liquid chromatography (RP-HPLC) systems have been successfully employed for the separation of underivatized this compound enantiomers. ncats.io These methods often utilize chiral selectors in the mobile phase, which form transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation. ncats.io The presence of the planar ureidoyl moiety in the this compound molecule can enhance the stability of these supramolecular interactions with chiral selectors, facilitating a more effective separation compared to other phenylethanolamines. ncats.io

Stereoselective Receptor Recognition and Activity

The biological activity of this compound is predominantly associated with one of its enantiomers, demonstrating a high degree of stereoselectivity at the β2-adrenergic receptor. It has been established that the bronchodilator activity of racemic this compound resides primarily in the l-enantiomer (B50610). ncats.ionih.gov For β-adrenergic agonists of the phenylethanolamine class, the l-enantiomer corresponds to the (R)-configuration. ccjm.org This stereopreference is a common feature among β-agonists, where the (R)-enantiomer typically exhibits significantly higher affinity and efficacy for the β2-receptor compared to the (S)-enantiomer. ccjm.orgdrugbank.comresearchgate.net For example, with the related β2-agonist albuterol, the (R)-isomer is responsible for bronchodilation, while the (S)-isomer may even contribute to increased bronchial reactivity. drugbank.comnih.gov

The stereoselective recognition is dictated by the specific interactions between the functional groups of the enantiomers and the amino acid residues within the receptor's binding pocket. atsjournals.org The hydroxyl group on the chiral carbon of the (R)-enantiomer is crucial for this interaction, forming a key hydrogen bond with a specific serine residue in the transmembrane helix of the β2-receptor. atsjournals.org This interaction, along with others involving the catechol-like ring and the amine group, anchors the (R)-enantiomer in a conformation that effectively triggers the receptor's activation cascade, leading to smooth muscle relaxation and bronchodilation. atsjournals.orgwikipedia.org The (S)-enantiomer, with its different spatial arrangement of the hydroxyl group, is unable to form this critical bond as effectively, resulting in significantly lower binding affinity and intrinsic activity. ccjm.org

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Analogs

Quantitative structure-activity relationship (QSAR) studies are computational and statistical methods used to correlate the chemical structure of compounds with their biological activity. For this compound and its analogs, QSAR can provide valuable insights into the structural requirements for potent and selective β2-adrenergic agonism.

Analysis of Substituent Effects on Adrenergic Receptor Selectivity

The structure of this compound, [5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]urea, contains several key functional groups that influence its interaction with adrenergic receptors. Structure-activity relationship studies on β-agonists have revealed the importance of specific substituents on the aromatic ring and the N-alkyl group for receptor affinity and selectivity. oup.com

The ureido group (-NHCONH2) at the meta-position of the phenyl ring in this compound is a "phenol equivalent". oup.com In many β-agonists, hydroxyl groups at the meta and para positions of the benzene (B151609) ring are crucial for full agonist activity. ccjm.org The replacement of the meta-hydroxyl group with a ureido group, as seen in this compound, is a bioisosteric substitution that can help to prevent metabolic inactivation by enzymes like catechol-O-methyltransferase (COMT), which targets the meta-hydroxyl group of catecholamines. acs.org This substitution contributes to a longer duration of action while maintaining the necessary hydrogen bonding interactions with the receptor. oup.comacs.org

The selectivity of this compound for β2- over β1-adrenergic receptors is largely influenced by the bulky N-tert-butyl substituent on the ethanolamine (B43304) side chain. oup.com Increasing the size of the N-alkyl substituent in phenylethanolamines generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity. ccjm.org A large N-alkyl group, such as a tert-butyl or isopropyl group, is a common feature in β2-selective agonists, as it fits well into a hydrophobic pocket within the β2-receptor, enhancing binding affinity and selectivity. uoanbar.edu.iq

Table 1: Influence of Substituents on the Activity of this compound Analogs

R1 (meta-substituent)R2 (N-substituent)Relative β2-Agonist Potencyβ2/β1 Selectivity
-OH-CH(CH3)2 (Isopropyl)HighModerate
-NHCONH2 -C(CH3)3 (tert-Butyl) High High
-H-C(CH3)3 (tert-Butyl)LowModerate
-NHCONH2-HVery LowLow

This table is illustrative and based on general SAR principles for β2-agonists.

Conformational Analysis and Ligand-Receptor Fit Principles

The binding of this compound to the β2-adrenergic receptor is a dynamic process that involves a specific conformational fit between the ligand and the receptor. Conformational analysis aims to identify the low-energy, biologically active conformation of the drug molecule that is recognized by the receptor. biorxiv.org

For this compound, the flexibility of the ethanolamine side chain allows it to adopt various conformations. However, for effective binding, it must adopt a specific orientation within the receptor's binding pocket. Molecular modeling studies on β-agonists suggest that the protonated amine group forms an ionic interaction with a conserved aspartate residue (Asp113 in transmembrane helix 3), while the hydroxyl group on the side chain forms a hydrogen bond with a serine residue (e.g., Ser204 in transmembrane helix 5). atsjournals.orgresearchgate.net The aromatic ring with its substituents fits into a pocket formed by several transmembrane helices, engaging in van der Waals and hydrogen bonding interactions. atsjournals.org

Rational Design and Synthesis Principles for Novel this compound Derivatives

The rational design of novel this compound derivatives aims to improve upon its pharmacological profile, for instance, by enhancing potency, selectivity, or duration of action. This process relies on the structure-activity relationships and the understanding of ligand-receptor interactions discussed previously.

One approach to designing new analogs involves the modification of the substituents on the aromatic ring. For example, in the development of clenbuterol (B1669167) analogs, replacing the chlorine atoms with other residues was explored to modulate β2-mimetic and β1-blocking activities. researchgate.net A similar strategy could be applied to this compound, where modifications to the ureido group or the hydroxyl group could be investigated. The goal would be to find bioisosteric replacements that maintain or improve the desired interactions with the receptor while potentially altering physicochemical properties like lipophilicity, which can influence pharmacokinetics. oup.com

Another strategy focuses on modifying the N-alkyl substituent. While the tert-butyl group in this compound confers good β2-selectivity, exploring other bulky substituents could lead to derivatives with even higher selectivity or a longer duration of action. For instance, the development of ultra-long-acting β2-agonists (ULABAs) like indacaterol (B1671819) and olodaterol (B163178) involved the incorporation of large, lipophilic side chains on the nitrogen atom. dovepress.com

The synthesis of novel this compound derivatives would typically start from a suitable precursor, such as a substituted acetophenone. researchgate.netijpsonline.com Chemical reactions would then be employed to introduce the ethanolamine side chain and the desired N-alkyl group. For instance, a common synthetic route involves the bromination of the acetophenone, followed by amination with the appropriate amine (e.g., tert-butylamine), and subsequent reduction of the keto group to the alcohol. ijpsonline.com The ureido group could be introduced at an appropriate stage of the synthesis. Enantiomerically pure derivatives could be obtained either by using a chiral starting material or by resolving the final racemic mixture. researchgate.net

Preclinical Pharmacological Characterization and Mechanistic Studies of Carbuterol

In Vitro Pharmacological Characterization in Isolated Cells and Tissues

In vitro studies have been fundamental in elucidating the direct effects of Carbuterol on various tissues at the cellular level, confirming its selective pharmacological profile.

Functional Assays of Bronchodilatory Activity in Airway Smooth Muscle

This compound has demonstrated significant bronchodilatory effects in in vitro models. Current time information in Woodford County, US. As a direct-acting beta-adrenergic agonist, its mechanism does not depend on the release of endogenous catecholamines. Current time information in Woodford County, US.medchemexpress.com Studies on isolated tracheal preparations have shown its ability to relax airway smooth muscle, indicative of its potential to alleviate bronchoconstriction. While specific quantitative data on its potency (e.g., EC50 values) from publicly available literature is limited, its classification as a selective beta-2 adrenergic agonist underscores its targeted action on the airways. medchemexpress.com

Investigation of Anti-Allergic and Anti-Inflammatory Effects in Immunological Models

Beyond its bronchodilatory action, this compound exhibits anti-allergic properties. Research has shown that it can inhibit the immunologically induced release of inflammatory mediators. Current time information in Woodford County, US.medchemexpress.com Specifically, it has been found to inhibit the release of histamine (B1213489) and the slow-reacting substance of anaphylaxis (SRS-A) from passively sensitized fragmented lung tissue from rhesus monkeys. Current time information in Woodford County, US.medchemexpress.com This suggests a stabilizing effect on mast cells and other immune cells involved in allergic responses. Furthermore, this compound has been shown to inhibit passive cutaneous anaphylaxis in rats, providing in vivo evidence of its anti-allergic activity. Current time information in Woodford County, US.medchemexpress.com

Table 1: In Vitro Anti-Allergic Activity of this compound

Model System Mediator/Process Inhibited Species
Passively sensitized fragmented lung Histamine release Rhesus Monkey
Passively sensitized fragmented lung Slow-reacting substance of anaphylaxis (SRS-A) release Rhesus Monkey

Note: Specific IC50 values are not available in the cited literature.

Evaluation of Cardiovascular System Responses in Isolated Myocardium and Vascular Tissues

Preclinical data indicates that this compound possesses a degree of selectivity for bronchial smooth muscle over cardiac and vascular tissues. Current time information in Woodford County, US.medchemexpress.com This selectivity is a key characteristic, suggesting a potentially favorable cardiovascular profile compared to non-selective beta-agonists. In vitro studies have confirmed that this compound has relatively weak stimulant activity on beta1-adrenergic receptors, which are predominantly found in the heart and mediate both the rate and force of contraction. medchemexpress.com This translates to a lower potential for cardiac stimulation at therapeutic concentrations.

In Vivo Preclinical Mechanistic Investigations in Animal Models

In vivo studies in anesthetized animal models have further characterized the pharmacological effects of this compound on the respiratory and cardiovascular systems, providing a more integrated understanding of its activity.

Assessment of Respiratory System Physiology Modulation

Characterization of Cardiovascular System Effects in Anesthetized Models

The cardiovascular effects of this compound have been investigated in anesthetized animal models, including dogs and cats. medchemexpress.com These studies have confirmed the relatively weak stimulant activity of this compound on the heart. medchemexpress.com In anesthetized, open-chest dogs, this compound demonstrated only mild effects on the rate and force of myocardial contraction. medchemexpress.com When compared to the non-selective beta-agonist isoproterenol (B85558) in anesthetized cats, this compound was found to be significantly less potent in producing cardiovascular side effects such as decreasing diastolic blood pressure and increasing heart rate. medchemexpress.com

Another study in anesthetized baboons compared the metabolic and cardiovascular responses of this compound to isoproterenol, metaproterenol, and salbutamol (B1663637). nih.gov While this compound did produce some changes in cardiovascular measurements at higher doses, it was less active than the non-selective beta-agonist isoproterenol in increasing heart rate and depressing diastolic blood pressure. nih.gov

Table 2: Comparative Cardiovascular Effects of this compound and Isoproterenol in Anesthetized Cats

Parameter This compound Isoproterenol
Decrease in Diastolic Blood Pressure Less Potent More Potent

Note: This table provides a qualitative comparison based on the available literature.

Immunological and Inflammatory Pathway Modulations in Disease Models

No preclinical studies specifically investigating the effects of this compound on immunological and inflammatory pathways in disease models were identified.

Exploration of Metabolic and Anabolic Signaling Pathways in Preclinical Organisms

There is a lack of available preclinical research detailing the exploration of this compound's impact on metabolic and anabolic signaling pathways in preclinical organisms.

Metabolism and Pharmacokinetics of Carbuterol in Preclinical Models

Biotransformation Pathways and Enzyme Systems Involved in Carbuterol Metabolism (e.g., glucuronidation, oxidation)

Detailed information regarding the specific biotransformation pathways, such as glucuronidation or oxidation, and the enzyme systems (e.g., cytochrome P450 isoenzymes) involved in the metabolism of this compound has not been documented in the accessible scientific literature. While it is common for similar phenolic compounds to undergo such metabolic transformations, specific studies confirming these pathways for this compound are not available.

Preclinical Pharmacokinetic Profiling in Animal Models

Specific pharmacokinetic data for this compound in preclinical animal models, which would include parameters for absorption, distribution, and clearance, are not readily found in published research.

While a study in baboons compared the metabolic effects of this compound to other beta-adrenergic drugs, it did not provide data on its absorption, distribution rates, or its disposition in specific tissues. nih.gov Information on how this compound is absorbed, its volume of distribution, and its concentration in various tissues following administration in preclinical models is not available in the public scientific record.

The pathways and mechanisms by which this compound and any potential metabolites are excreted from the body (e.g., renal or fecal excretion) and the rate at which it is cleared have not been detailed in available preclinical studies.

Comparative Metabolic Pathways Across Preclinical Species

Due to the lack of data on this compound metabolism in individual preclinical species, no comparative studies on its metabolic pathways across different species could be found. Such studies are essential for understanding interspecies differences and for extrapolating preclinical data to humans, but this information is not present in the available literature for this compound.

Synthetic Methodologies and Impurity Profiling for Carbuterol

Synthetic Routes and Chemical Process Optimization for Carbuterol Production

The synthesis of this compound, a phenylethanolamine derivative, involves multi-step chemical reactions. The optimization of these processes is critical for maximizing yield and minimizing the formation of impurities. Potential impurities can arise from various sources, including the starting materials, reagents, catalysts, and solvents used in the synthesis. senieer.com The intermediates and by-products from the final reaction step are of particular concern for impurity research. senieer.com Process changes, such as alterations in synthetic routes or parameters, may introduce new impurities that require thorough investigation. senieer.com

Many β2-agonists, a class of compounds to which this compound belongs, are chiral molecules, and their different enantiomers can exhibit distinct biological activities. Therefore, the development of enantioselective synthesis strategies is a key area of research. While specific enantioselective routes for this compound are not extensively detailed in the provided literature, strategies developed for structurally similar compounds like Clenbuterol (B1669167) offer a model for potential approaches.

A chemo-enzymatic approach has been successfully used to produce enantiopure precursors for Clenbuterol. preprints.orgresearchgate.netntnu.no This method employs a ketoreductase enzyme and a cofactor (NADPH) to perform an asymmetric reduction of a ketone precursor, yielding a chiral alcohol with high enantiomeric excess. preprints.orgntnu.no For example, (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol was synthesized with a 93% enantiomeric excess using this biocatalytic method. preprints.orgntnu.no Such strategies, which combine chemical synthesis with enzymatic reactions, are applicable on an industrial scale and could be adapted to produce specific enantiomers of this compound. preprints.orgresearchgate.net Another approach for related compounds involves using a chiral reducing agent, such as (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-chloride™), to achieve asymmetric reduction of a ketone intermediate. researchgate.net

Stable isotope-labeled (SIL) compounds are essential tools in research, particularly for quantitative analysis using mass spectrometry, where they serve as ideal internal standards. nih.gov The synthesis of SIL analogs of this compound would involve incorporating stable isotopes, such as deuterium (B1214612) (D or ²H) or carbon-13 (¹³C), into the molecular structure.

Synthetic routes for deuterated analogs of similar β-agonists, such as D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol, have been developed. nih.govresearchgate.net These syntheses achieve high isotopic abundance (e.g., 98.4-99.7%) and chemical purity, confirmed by ¹H NMR and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The methods developed for these related compounds provide a clear blueprint for the preparation of deuterated this compound analogs needed for advanced analytical and metabolic research. researchgate.netresearchgate.net

Identification and Characterization of Impurities in this compound Synthesis

Impurity profiling is a critical aspect of drug development and manufacturing, ensuring the quality and safety of the final product. biomedres.us Impurities are classified by the International Council for Harmonisation (ICH) as organic, inorganic, or residual solvents. biomedres.us Organic impurities can originate from starting materials, by-products, intermediates, or degradation products. ajptr.comajprd.com

Process-related impurities are substances that form during the manufacturing process. ajprd.com Their presence in the final product can often be traced back to unreacted starting materials or intermediates from multi-step synthetic pathways. ajptr.com Side reactions, such as isomerization, dimerization, or unwanted reactions between reagents, can also generate by-products. ajptr.com

While specific process-related impurities for this compound are not detailed, an analysis of the synthesis of the related compound Clenbuterol highlights potential impurity types. In Clenbuterol synthesis, impurities can arise from over-chlorination, leading to by-products like 4-amino-3,5-dichloro benzaldehyde (B42025) (Impurity-A), or from the reaction of intermediates with water, forming a dihydroxy impurity. hilarispublisher.comvcu.edu The control of such impurities often relies on purification techniques like crystallization, which can eliminate them from the final active pharmaceutical ingredient (API). hilarispublisher.com

Table 1: Examples of Potential Process-Related Impurity Types in Phenylethanolamine Synthesis (based on Clenbuterol)

Impurity TypePotential SourceControl Strategy
Unreacted Starting Material Incomplete reaction during synthesis. ajptr.comhilarispublisher.comProcess optimization, crystallization. hilarispublisher.com
Intermediate By-product Side reactions or incomplete conversion of intermediates. hilarispublisher.comControl of reaction conditions, purification of intermediates. vcu.edu
Over-reaction Product Excess reaction with reagents (e.g., over-chlorination). hilarispublisher.comStoichiometric control of reagents, crystallization. hilarispublisher.com
Hydrolysis Product Reaction of intermediates with water present in the reaction mixture. vcu.eduControl of water content in solvents and reagents. vcu.edu

Degradation products result from the chemical breakdown of the drug substance during storage or manufacturing. ajprd.comeuropa.eu Stability studies, including forced degradation or stress testing, are conducted to identify likely degradation products, establish degradation pathways, and demonstrate the stability-indicating nature of analytical methods. farmaciajournal.comeuropa.eu

The degradation of this compound has been specifically studied in aqueous solutions under various pH conditions. nih.gov These studies revealed a complex kinetic pattern involving both acid and base catalysis at pH extremes. nih.gov The primary degradation mechanism was identified as intramolecular catalysis, where the phenoxy group attacks the ureido carbonyl, leading to the expulsion of ammonia (B1221849) and the formation of a cyclized derivative. nih.gov This degradation product was isolated and characterized using high-pressure liquid chromatography (HPLC) and mass spectrometry. nih.gov

Forced degradation studies on the related compound Clenbuterol showed significant degradation under acidic and sunlight conditions, while it remained stable under neutral, basic, oxidative, and thermal stress. nih.gov

Table 2: Summary of this compound Degradation Findings in Aqueous Solution

ConditionObservationDegradation ProductAnalytical Method
Aqueous Solution (pH 0.25–13.3) Complex degradation kinetics; specific acid and base catalysis observed. nih.govCyclized derivative. nih.govHPLC, Mass Spectrometry. nih.gov
pH 4.0 (at 85°C) Apparent activation energy of 22.3 kcal/mole. nih.govCyclized derivative. nih.govKinetic studies, HPLC. nih.gov
pH 10.0 (at 85°C) Apparent activation energy of 11.7 kcal/mole. nih.govCyclized derivative. nih.govKinetic studies, HPLC. nih.gov

Analytical Strategies for Impurity Control and Quality Assurance of Research-Grade this compound

A robust analytical framework is essential for controlling impurities and ensuring the quality of research-grade this compound. This involves the use of advanced chromatographic and spectrometric techniques to separate, identify, and quantify the main compound and any associated impurities. biomedres.us

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool for assessing drug stability and quantifying the active ingredient and its impurities. farmaciajournal.com For comprehensive impurity profiling, HPLC is often coupled with mass spectrometry (LC-MS or LC-MS/MS), which provides structural information about the analytes. nih.govchromatographyonline.com Such methods must be validated to be "stability-indicating," which means they can effectively separate degradation products from the intact drug substance, ensuring accurate quantification of both. farmaciajournal.comnih.gov Various chromatographic techniques, including UPLC, GC, and SFC, are also utilized for impurity profiling. biomedres.us

For elemental impurities, which may be introduced from catalysts or reagents, highly sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) are employed. alfachemic.com These methods allow for the simultaneous determination of multiple elements at very low concentrations, ensuring compliance with regulatory limits. alfachemic.com

Advanced Analytical Research Methodologies for Carbuterol

Chromatographic Techniques for Carbuterol Quantification, Separation, and Purity Assessment

Chromatographic methods are fundamental in analytical chemistry for separating, identifying, and quantifying components in a mixture. For a compound like this compound, these techniques are essential for assessing its purity, separating it from impurities or matrix components, and determining its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds. The development of an HPLC method for this compound would involve selecting a suitable stationary phase (commonly reversed-phase C18 columns) and a mobile phase composition (a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol) to achieve optimal separation of this compound from potential impurities and matrix components researchgate.netijaresm.com. Method validation, following guidelines such as those from the ICH, would be crucial to ensure the method's reliability, accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netijaresm.comchalcogen.roscirp.org. Validation parameters would include assessing the system suitability, linearity over a defined concentration range, and the method's robustness researchgate.netijaresm.comchalcogen.roscirp.org.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds thermofisher.com. While this compound itself may require derivatization to enhance its volatility for GC analysis, GC-MS can be particularly useful for the identification and quantification of more volatile metabolites of this compound, if they exist thermofisher.comnih.govdaneshyari.com. The process typically involves sample preparation steps, including extraction and potentially derivatization, followed by chromatographic separation in the GC and detection and identification based on mass-to-charge ratio and fragmentation patterns in the MS thermofisher.comnih.govdaneshyari.comresearchgate.net. GC-MS offers high chromatographic separation power and reproducible fragmentation patterns, aiding in compound identification using spectral libraries thermofisher.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique particularly well-suited for the analysis of polar and non-volatile compounds, such as this compound, in complex matrices like biological fluids or tissues mdpi.comnih.govnih.govsciex.com. LC-MS/MS combines the separation power of LC with the sensitivity and specificity of tandem mass spectrometry mdpi.comnih.govnih.govsciex.com. This technique is invaluable for quantifying this compound at low concentrations and for identifying and characterizing its metabolites in biological samples mdpi.comnih.govnih.govwada-ama.orgnih.govresearchgate.netresearchgate.net. The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity and sensitivity by monitoring specific precursor-product ion transitions, making it the technique of choice for quantitative analysis in complex biological matrices mdpi.comsciex.com. Sample preparation methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed before LC-MS/MS analysis to clean up the sample and concentrate the analyte mdpi.comtandfonline.com.

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Quantitative Analysis

Spectroscopic and spectrometric techniques provide valuable information about the structure and quantity of a compound based on its interaction with electromagnetic radiation or its mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation and confirmation of organic compounds like this compound libretexts.orgscielo.org.zaresearchgate.netmdpi.com. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and arrangement of atoms within a molecule libretexts.orgscielo.org.zaresearchgate.netmdpi.com. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques (such as 1H NMR, 13C NMR, COSY, HSQC, and HMBC) can be used to assign signals to specific nuclei and determine coupling constants, which helps in confirming the proposed chemical structure of this compound and identifying any structural variations or impurities libretexts.orgscielo.org.zaresearchgate.netmdpi.comyoutube.com.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. When a molecule is exposed to infrared radiation, specific bonds absorb energy at resonant frequencies, corresponding to different vibrational modes such as stretching and bending. vscht.cz The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, provides a unique molecular fingerprint. vscht.cz

For this compound (C₁₃H₂₁N₃O₃), key functional groups expected to exhibit characteristic IR absorptions include hydroxyl (-OH), amine (-NH), carbonyl (C=O, specifically from the urea (B33335) group), aromatic C=C, and aliphatic C-H bonds. core.ac.uk Analysis of the IR spectrum of this compound would involve identifying peaks in specific regions corresponding to these groups. For instance, O-H stretches typically appear as broad bands in the 3200-3600 cm⁻¹ region (for alcohols) or 2500-3500 cm⁻¹ (for carboxylic acids), while N-H stretches of amines and amides are also found in the 3200-3600 cm⁻¹ range, potentially appearing as doublets for primary amines. core.ac.ukyoutube.com The carbonyl stretch (C=O) is a particularly strong and diagnostic absorption, usually found between 1630 and 1850 cm⁻¹, with its exact position sensitive to the surrounding chemical environment. masterorganicchemistry.comspectroscopyonline.com Aromatic C=C stretches typically appear in the 1450-1650 cm⁻¹ region, while C-H stretches from aromatic rings are often observed slightly above 3000 cm⁻¹. Aliphatic C-H stretches appear below 3000 cm⁻¹. vscht.czcore.ac.ukyoutube.com

While specific detailed IR spectral data and interpretations solely for this compound were not extensively found in the immediate search results, studies on similar beta-agonists like Clenbuterol (B1669167) have demonstrated the utility of mid-infrared spectroscopy coupled with multivariate analysis for their detection and identification in complex matrices like biological tissues. oup.comresearchgate.netoup.com These studies highlight the potential of IR spectroscopy as a rapid screening tool, although often requiring confirmation by more sensitive techniques like GC-MS. oup.com

Immunochemical Assays for this compound Detection and Quantification in Research Samples

Immunochemical assays leverage the specific binding affinity between antibodies and their target analytes for detection and quantification. These methods are known for their high throughput and sensitivity, making them valuable tools in research for analyzing numerous samples. nih.gov The principle involves the use of antibodies raised against the target compound, in this case, this compound or its derivatives.

Development of Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying specific substances in research samples. abcam.comassaygenie.comelabscience.com The development of an ELISA for this compound involves several key steps, including the production of specific antibodies and the establishment of a robust assay format.

Typically, the development begins with generating antibodies against this compound. This can involve conjugating this compound, acting as a hapten, to a larger carrier protein (such as Bovine Serum Albumin - BSA) to elicit an immune response in an animal, commonly rabbits. mdpi.comnih.gov Polyclonal or monoclonal antibodies can be produced and purified. mdpi.com

Competitive ELISA is a common format used for small molecules like this compound. In this format, this compound in the sample or a standard solution competes with a labeled this compound analogue (often conjugated to an enzyme like Horseradish Peroxidase - HRP) for binding sites on immobilized antibodies (or vice versa). assaygenie.comr-biopharm.com The amount of labeled analogue bound is inversely proportional to the concentration of this compound in the sample. Detection is achieved by adding a substrate that the enzyme converts into a colored product, which is then measured spectrophotometrically. r-biopharm.com

Research on similar beta-agonists like Clenbuterol provides insights into the performance characteristics that can be expected from a this compound ELISA. Studies have reported the development of competitive ELISAs for Clenbuterol with varying sensitivities and cross-reactivities to other related compounds. mdpi.comnih.gov For example, an ELISA for Clenbuterol showed a half-maximum inhibition concentration (IC₅₀) of 1.8 ng/mL in urine and exhibited high cross-reactivity with Mabuterol. nih.gov Another study reported a limit of detection (LOD) of 0.045 ng/mL for a direct competitive ELISA for Clenbuterol. mdpi.com Recoveries in spiked samples like urine and feed have been reported to be within acceptable ranges, demonstrating the suitability of ELISA for analyzing research samples. nih.gov

ELISA offers advantages such as high throughput, relatively low cost compared to chromatographic methods, and ease of use, making it suitable for screening large numbers of research samples. elabscience.com

Emerging Analytical Techniques for Trace Analysis and Mechanistic Studies

Analyzing this compound at trace levels in complex research matrices and conducting mechanistic studies often requires highly sensitive and specific analytical techniques. While traditional methods like GC-MS and HPLC-UV have been employed, emerging techniques offer enhanced performance in terms of sensitivity, selectivity, and speed. researchgate.netresearchgate.netsemanticscholar.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques widely used for trace analysis of pharmaceuticals and other small molecules. researchgate.netsemanticscholar.orgoup.comresearchgate.net LC-MS/MS is particularly well-suited for polar and less volatile compounds like this compound, offering high sensitivity and specificity through the separation of analytes by LC followed by fragmentation and detection of specific ions in the MS/MS. semanticscholar.orgnih.gov GC-MS is typically used for more volatile or easily derivatizable compounds. researchgate.netsemanticscholar.org Studies on Clenbuterol have demonstrated the capability of GC-MS/MS and LC-MS/MS for detecting the compound at very low concentrations in biological samples, with LODs in the low ng/mL or even pg/mL range. oup.comresearchgate.netnih.gov

Emerging techniques continue to push the boundaries of detection limits and provide deeper insights into molecular mechanisms. Ultra-high pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers improved chromatographic resolution and speed compared to conventional HPLC-MS/MS. semanticscholar.orgresearcher.life Techniques like capillary electrophoresis (CE), sometimes coupled with MS or other detectors, are also explored for the analysis of polar and chiral compounds, which could be relevant for studying this compound and its potential stereoisomers or metabolites. researchgate.netsemanticscholar.orgnih.gov

Furthermore, research into novel approaches like biosensors and microfluidic devices integrated with immunochemical detection is ongoing for rapid and on-site analysis of compounds like this compound. researchgate.netresearchgate.net These emerging techniques, often combined with advanced sample preparation methods and chemometrics, contribute to more efficient and sensitive detection of this compound in various research applications, including studies on its metabolism and fate. nih.govacs.orgdntb.gov.ua

Q & A

Q. How to prioritize contradictory findings in this compound’s bronchodilatory efficacy across clinical trials?

  • Methodological Answer : Apply the Principal Contradiction Analysis:

Identify core variables (e.g., dosing interval, patient BMI).

Rank contradictions by effect size (Cohen’s d) and statistical power.

Conduct subgroup analysis (e.g., severe vs. moderate asthma cohorts) to isolate confounding factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.